1-azido-2,3,4-trifluorobenzene
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Overview
Description
1-azido-2,3,4-trifluorobenzene: is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization and Azidation:
Industrial Production Methods:
The industrial production of 1-azido-2,3,4-trifluorobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents and Conditions: 1-azido-2,3,4-trifluorobenzene can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Major Products: The substitution of the azido group with the nucleophile results in the formation of corresponding substituted products.
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Reduction Reactions:
Reagents and Conditions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products: The reduction yields 2,3,4-trifluoroaniline.
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Cycloaddition Reactions:
Reagents and Conditions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Major Products: The reaction produces 1,2,3-triazoles, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry: 1-azido-2,3,4-trifluorobenzene is used as a precursor in the synthesis of various fluorinated organic compounds. Its ability to undergo cycloaddition reactions makes it a valuable building block in the construction of complex molecular architectures.
Biology and Medicine: The compound’s azido group can be utilized in bioorthogonal chemistry, allowing for the selective labeling and modification of biomolecules in living systems. This property is particularly useful in the development of diagnostic tools and targeted drug delivery systems.
Industry: In materials science, this compound is employed as a crosslinking agent in the production of high-performance polymers and coatings. Its ability to form stable triazole linkages enhances the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The primary mechanism of action of 1-azido-2,3,4-trifluorobenzene involves the generation of reactive nitrene intermediates upon photolysis or thermal activation. These nitrenes can insert into C-H bonds, leading to the formation of new covalent bonds. This reactivity underlies its use in crosslinking and modification of polymers and biomolecules.
Molecular Targets and Pathways: The nitrene intermediates generated from this compound can target various molecular structures, including aliphatic and aromatic C-H bonds. The insertion reactions result in the formation of stable covalent linkages, which are crucial for the compound’s applications in materials science and bioorthogonal chemistry.
Comparison with Similar Compounds
- 1-azido-2,4,5-trifluorobenzene
- 1-azido-3,4,5-trifluorobenzene
- 1-azido-2,3,5-trifluorobenzene
Comparison: 1-azido-2,3,4-trifluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other azido-trifluorobenzenes, the 2,3,4-substitution pattern provides distinct electronic and steric effects, making it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
1096130-49-2 |
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Molecular Formula |
C6H2F3N3 |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
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